molecular formula C16H15BrN4O B4296630 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL

4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL

Cat. No.: B4296630
M. Wt: 359.22 g/mol
InChI Key: AVQLGRALAPUFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL is a complex organic compound that features a bromophenyl group, a tetrazole ring, and a dimethylphenol moiety

Preparation Methods

The synthesis of 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL typically involves multiple steps, starting with the preparation of the bromophenyl and tetrazole intermediates. The bromophenyl group can be introduced through electrophilic halogenation of phenol with bromine . The tetrazole ring is often synthesized via cycloaddition reactions involving azides and nitriles. The final step involves coupling these intermediates under specific reaction conditions to form the target compound.

Chemical Reactions Analysis

4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the tetrazole ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL include:

This compound’s unique combination of functional groups makes it particularly valuable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

4-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-19-16(18-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLGRALAPUFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL
Reactant of Route 2
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL
Reactant of Route 3
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL
Reactant of Route 5
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL
Reactant of Route 6
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL

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